
Nampt-IN-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nampt-IN-7 is a small-molecule inhibitor targeting nicotinamide phosphoribosyltransferase, an enzyme crucial for the biosynthesis of nicotinamide adenine dinucleotide. This compound has garnered significant attention due to its potential therapeutic applications, particularly in oncology and neurodegenerative diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Nampt-IN-7 involves multiple steps, starting from commercially available precursors. The key steps include:
Condensation Reaction: The initial step involves the condensation of a substituted benzaldehyde with a suitable amine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Cyclization: The amine undergoes cyclization with a diester in the presence of a base to form the core structure of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the condensation and reduction steps, and automated systems for purification and isolation of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Nampt-IN-7 primarily undergoes:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups on this compound.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Applications De Recherche Scientifique
Nampt-IN-7 has a wide range of applications in scientific research:
Mécanisme D'action
Nampt-IN-7 exerts its effects by binding to the active site of nicotinamide phosphoribosyltransferase, thereby inhibiting its enzymatic activity. This inhibition leads to a decrease in nicotinamide adenine dinucleotide levels, which in turn affects various cellular processes such as energy metabolism, DNA repair, and cell survival. The molecular targets and pathways involved include the nicotinamide adenine dinucleotide salvage pathway and the regulation of sirtuin activity .
Comparaison Avec Des Composés Similaires
FK866: Another potent inhibitor of nicotinamide phosphoribosyltransferase with similar mechanisms of action.
CHS828: Known for its anti-cancer properties and inhibition of nicotinamide phosphoribosyltransferase.
OT-82: A newer inhibitor with promising preclinical results in cancer models.
Uniqueness of Nampt-IN-7: this compound stands out due to its high selectivity and potency in inhibiting nicotinamide phosphoribosyltransferase. It also exhibits favorable pharmacokinetic properties, making it a valuable compound for both research and therapeutic applications .
Propriétés
Formule moléculaire |
C20H21N5O3 |
|---|---|
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
ethyl 4-[[2-(2-methylimidazol-1-yl)pyridin-4-yl]methylcarbamoylamino]benzoate |
InChI |
InChI=1S/C20H21N5O3/c1-3-28-19(26)16-4-6-17(7-5-16)24-20(27)23-13-15-8-9-22-18(12-15)25-11-10-21-14(25)2/h4-12H,3,13H2,1-2H3,(H2,23,24,27) |
Clé InChI |
REJWICBGFGQVML-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NCC2=CC(=NC=C2)N3C=CN=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


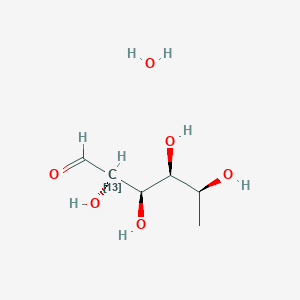
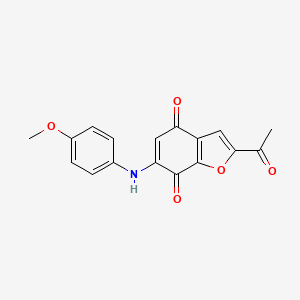
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[3-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]propyl]benzamide](/img/structure/B12409185.png)


![6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide](/img/structure/B12409222.png)
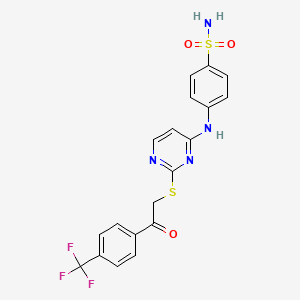
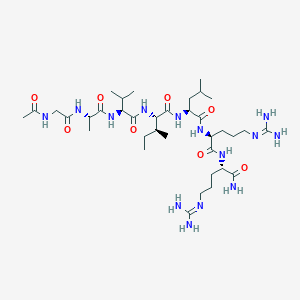

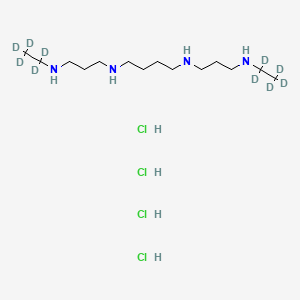

![7-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-3-(1-ethylpiperidin-4-yl)-5-fluorocinnoline](/img/structure/B12409250.png)


